molecular formula C19H18BrClN2O3 B2445396 8-bromo-3-(3-chloro-4-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899353-80-1

8-bromo-3-(3-chloro-4-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No. B2445396
CAS RN: 899353-80-1
M. Wt: 437.72
InChI Key: HSHUEUUUGTWZJD-UHFFFAOYSA-N
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Description

8-bromo-3-(3-chloro-4-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C19H18BrClN2O3 and its molecular weight is 437.72. The purity is usually 95%.
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Scientific Research Applications

Chemical Transformations and Reactions
Research on compounds structurally related to 8-bromo-3-(3-chloro-4-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one has shown interesting chemical behavior. For instance, derivatives of similar compounds have been observed to undergo slow isomerization in DMSO solution, leading to the formation of mixtures with other compounds like 4-(5-bromo-2-hydroxyphenyl)-3,4-dihydropyrimidin-2(1Н)-one. Additionally, these methanobenzoxadiazocines can undergo deacetylation in boiling ethanol in the presence of HCl, showcasing their reactive nature under specific conditions (Sedova, Krivopalov, & Shkurko, 2017).

Synthetic Methodologies
The compound's framework has been utilized in the synthesis of various derivatives through the Biginelli reaction, which involves reacting salicylic aldehydes with nitroacetone and urea, leading predominantly to certain diastereomers of 8-R-2-methyl-11-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one. These diastereomers, in solvents like DMF and DMSO, can undergo ring opening, establishing a three-component equilibrium between different chemical species. This highlights the compound's potential in facilitating diverse synthetic routes and exploring stereochemical outcomes (Sedova, Krivopalov, Gatilov, & Shkurko, 2014).

Crystal Structure and Molecular Interactions
Studies on derivatives closely related to the compound of interest have provided insights into their crystal structures and molecular interactions. For example, in certain derivatives, N—H⋯N hydrogen bonds play a crucial role in forming molecular assemblies like inversion dimers and chains, which are pivotal for understanding the solid-state chemistry and potential material properties of these compounds (Gumus et al., 2019).

Antibacterial Activity
Compounds within this chemical class have been investigated for their antibacterial properties. For instance, derivatives featuring the 1,2,4-oxadiazole moiety have shown significant activity against various bacterial strains, indicating the potential of these compounds in the development of new antibacterial agents. This opens up avenues for further research into the antimicrobial applications of such compounds and their derivatives (Rai et al., 2010).

properties

IUPAC Name

4-bromo-10-(3-chloro-4-methylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrClN2O3/c1-10-4-5-12(8-14(10)21)23-18(24)22-15-9-19(23,2)26-17-13(15)6-11(20)7-16(17)25-3/h4-8,15H,9H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHUEUUUGTWZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4OC)Br)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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